molecular formula C9H14N2S2 B14573258 N-tert-Butyl-N'-thiophen-2-ylthiourea CAS No. 61528-55-0

N-tert-Butyl-N'-thiophen-2-ylthiourea

Cat. No.: B14573258
CAS No.: 61528-55-0
M. Wt: 214.4 g/mol
InChI Key: LHSWPDPNXMWJPE-UHFFFAOYSA-N
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Description

N-tert-Butyl-N'-thiophen-2-ylthiourea is a chemical compound of interest in medicinal chemistry and organic synthesis research due to its thiourea core and specific substitution pattern. Thiourea derivatives are a significant class of organosulfur compounds known for their wide range of biological activities and are commonly used as intermediates in the development of more complex molecules . While specific biological data for this exact compound may be limited, its structure is closely related to well-studied scaffolds. Notably, recent scientific literature highlights N-aryl-N'-(thiophen-2-yl)thiourea derivatives as a novel chemotype with potent and specific immunomodulatory properties. Research has identified such compounds as potent and specific agonists of human Toll-like receptor 1/2 (TLR1/2), leading to the activation of the NF-κB pathway and release of cytokines, showing potential for application in cancer immunotherapy research . More broadly, thiourea derivatives have been extensively investigated and demonstrated in vitro activities including antibacterial, antioxidant, and anticancer effects across various studies . Researchers value this class of compounds for its ability to coordinate with various metal centers to form stable complexes, which can also be explored for their chemical and biological properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61528-55-0

Molecular Formula

C9H14N2S2

Molecular Weight

214.4 g/mol

IUPAC Name

1-tert-butyl-3-thiophen-2-ylthiourea

InChI

InChI=1S/C9H14N2S2/c1-9(2,3)11-8(12)10-7-5-4-6-13-7/h4-6H,1-3H3,(H2,10,11,12)

InChI Key

LHSWPDPNXMWJPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=S)NC1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-N’-thiophen-2-ylthiourea typically involves the reaction of thiophene-2-isothiocyanate with tert-butylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine on the isothiocyanate, forming the desired thiourea compound.

Industrial Production Methods

While specific industrial production methods for N-tert-Butyl-N’-thiophen-2-ylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N’-thiophen-2-ylthiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-tert-Butyl-N’-thiophen-2-ylthiourea has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-tert-Butyl-N’-thiophen-2-ylthiourea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiourea group can form hydrogen bonds and other interactions with amino acid residues in the enzyme, leading to inhibition. Additionally, the thiophene ring can interact with hydrophobic pockets in the target protein, enhancing binding affinity.

Comparison with Similar Compounds

N-(2-Furoyl)-N′-(2-pyridyl)thiourea ()

  • Substituents : Combines a furoyl (aromatic carbonyl) and pyridyl group.
  • Bond Characteristics :
    • C=S bond length: 1.667 Å (average), indicating strong double-bond character.
    • Resonance stabilization via intramolecular hydrogen bonding (N–H⋯N and N–H⋯O) .
  • Conformation: Dihedral angles between furoyl and pyridyl planes range from 82.96° to 85.1°, leading to non-planar geometry.
  • Comparison :
    • The tert-butyl group in the target compound likely reduces planarity compared to the furoyl-pyridyl system, increasing steric bulk.
    • Thiophen-2-yl’s sulfur may engage in weaker hydrogen bonding compared to pyridyl nitrogen but enhances π-electron density .

N-Neopentyl-N'-phenylthiourea ()

  • Substituents : Neopentyl (tert-butyl-like) and phenyl groups.
  • Key Features :
    • High lipophilicity due to the neopentyl group.
    • Phenyl ring provides aromaticity but lacks heteroatoms.

Physicochemical and Electrochemical Properties

N-Benzoyl/N-(4-nitrobenzoyl)-N′-4-cyanophenylthioureas ()

  • Substituents: Aroyl (benzoyl/nitrobenzoyl) and 4-cyanophenyl groups.
  • Electrochemical Behavior: Nitro groups exhibit reduction peaks at -0.75 V (vs. Ag/AgCl), while cyano groups show irreversible reduction. Cyclic voltammetry (CV) reveals substituent-dependent redox activity .
  • Absence of nitro or cyano groups reduces polarity but enhances steric shielding .

N-Aroylthioureas ()

  • Biological Relevance : Demonstrated antibacterial, antifungal, and metal-ion coordination properties.
  • Coordination Sites : Thiocarbonyl sulfur and carbonyl oxygen act as ligands for metals like Cu²⁺ or Zn²⁺ .
  • Comparison :
    • The tert-butyl group in the target compound may hinder metal coordination compared to aroyl derivatives but could improve membrane permeability in biological systems.
    • Thiophen-2-yl’s sulfur might participate in weak metal interactions, though less effectively than pyridyl nitrogen .

Q & A

Q. How is the compound’s thermal stability assessed for battery electrolyte applications?

  • Answer : Use thermogravimetric analysis (TGA) under nitrogen to determine decomposition thresholds (>200°C recommended for battery use) .

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